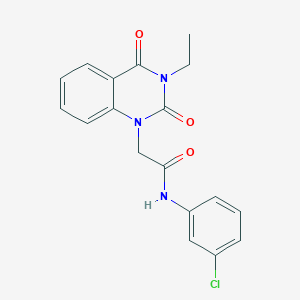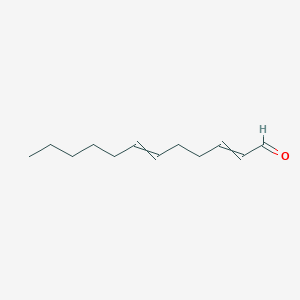![molecular formula C28H22N2O4S B14090177 1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090177.png)
1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . For 1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, a multi-step synthesis process is required. The key steps include:
Formation of the benzothiazole core: This can be achieved through the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions.
Introduction of the chromeno[2,3-c]pyrrole moiety: This involves the reaction of the benzothiazole intermediate with suitable reagents to form the chromeno[2,3-c]pyrrole structure.
Final functionalization: The ethoxyphenyl and methyl groups are introduced through further substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often employs advanced techniques like microwave irradiation, one-pot multicomponent reactions, and molecular hybridization . These methods enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups like halogens or alkyl groups.
Aplicaciones Científicas De Investigación
1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to inhibit various enzymes and receptors, leading to its biological effects . The compound may also interact with DNA and proteins, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-Methyl-1,3-benzothiazol-2-yl)phenol
- 6-Ethoxy-1,3-benzothiazol-2-yl derivatives
- N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
1-(3-Ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of the benzothiazole and chromeno[2,3-c]pyrrole moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C28H22N2O4S |
|---|---|
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
1-(3-ethoxyphenyl)-7-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H22N2O4S/c1-4-33-18-7-5-6-17(14-18)24-23-25(31)19-12-15(2)9-11-21(19)34-26(23)27(32)30(24)28-29-20-10-8-16(3)13-22(20)35-28/h5-14,24H,4H2,1-3H3 |
Clave InChI |
KHGCDKNTCXAASU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)C)OC6=C(C3=O)C=C(C=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-4-[(2-phenylhydrazinylidene)methyl]aniline](/img/structure/B14090100.png)
![4-(Hydroxyimino)-3,6,6-trimethyl-5,6,7-trihydrobenzo[1,2-b]furan-2-carboxylic acid](/img/structure/B14090113.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol](/img/structure/B14090120.png)
![2-(7-Hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)prop-2-enoic acid](/img/structure/B14090121.png)


![8-(2-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14090136.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(furan-2-ylmethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090161.png)





